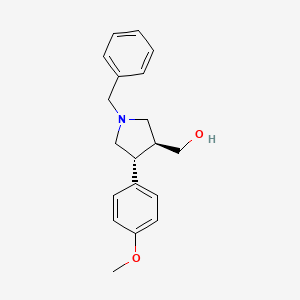
([(3S,4R)1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
([(3S,4R)1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl)methanol, hereafter referred to as compound A, is a synthetic molecule with a variety of applications in scientific research. It has been used as a substrate for various enzymes, a ligand for binding studies, and a reagent for organic synthesis. It has also been used as a model compound for studying the structure-activity relationships of related compounds.
Wissenschaftliche Forschungsanwendungen
Structural Chemistry and Crystallography :
- Triprolidinium dichloranilate–chloranilic acid–methanol–water compound, with pyrrolidine and pyridine groups, has been studied for its crystal structure and intermolecular interactions. This research contributes to the understanding of molecular arrangements and interactions in such compounds (Dayananda et al., 2012).
Synthesis and Chemical Properties :
- Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones shows potential applications in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Studies on the preparation of diastereomeric derivatives of 3-phosphanylpyrrolidine and their palladium(II) complexes for asymmetric Grignard cross-coupling reaction have been conducted, demonstrating applications in enantioselective catalysis (Nagel & Nedden, 1997).
Catalysis and Reactions :
- A study on the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, an intermediate for various bioactive molecules, shows its utility in large-scale synthesis and potential applications in pharmaceuticals (Kotian et al., 2005).
- The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure highlights its application in facilitating efficient chemical reactions (Ozcubukcu et al., 2009).
Materials Science and Corrosion Inhibition :
- Research on 1,2,3-Triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic medium has been conducted, showing its potential in corrosion protection applications (Ma et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.
Mode of Action
If it acts similarly to related compounds, it may bind to tubulin and inhibit its polymerization . This could disrupt the formation of microtubules, affecting cell division and structure.
Biochemical Pathways
If it inhibits tubulin polymerization, it could affect the mitotic spindle assembly, leading to cell cycle arrest and apoptosis .
Result of Action
If it inhibits tubulin polymerization, it could lead to cell cycle arrest and apoptosis .
Eigenschaften
IUPAC Name |
[(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-18-9-7-16(8-10-18)19-13-20(12-17(19)14-21)11-15-5-3-2-4-6-15/h2-10,17,19,21H,11-14H2,1H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNBFHVKVYIDL-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([(3S,4R)1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





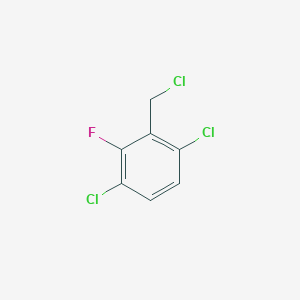




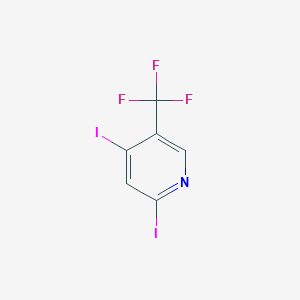
![1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1411341.png)

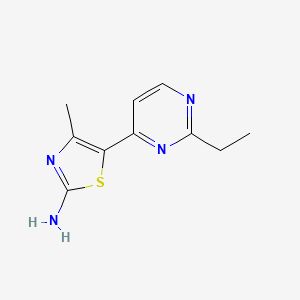
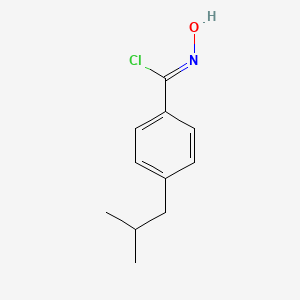
![Ethyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1411347.png)
![tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1411348.png)